2-Cyclopentene-1-carboxamide
Description
2-Cyclopentene-1-carboxamide is a cyclopentene derivative featuring a carboxamide group at the 1-position and an unsaturated cyclopentene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive double bond and hydrogen-bonding capabilities from the carboxamide moiety.
Properties
IUPAC Name |
cyclopent-2-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGBZHKWQKWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307538 | |
| Record name | 2-CYCLOPENTENE-1-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-27-6 | |
| Record name | NSC191985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-CYCLOPENTENE-1-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentene-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentene with a suitable amide precursor under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using advanced catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxamide group or other substituents on the cyclopentene ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemical Biology
The compound has been investigated for its role as a chemical biology tool. Cyclopentene derivatives, including 2-cyclopentene-1-carboxamide, are being explored for their utility in bioorthogonal chemistry due to their high ring strain and reactivity. These properties allow them to participate in selective reactions with biomolecules, facilitating the study of biological processes at the molecular level .
Plant Growth Regulation
Research indicates that cyclopentene derivatives can influence plant growth and development. For example, studies have shown that certain cyclopropene derivatives affect the apical hook development in Arabidopsis thaliana. This suggests that this compound could potentially serve as a new class of plant growth regulators, offering insights into herbicide development .
Synthetic Chemistry
In synthetic organic chemistry, this compound can act as a precursor for various reactions, including cyclopropanation. Its structure allows it to undergo transformations that yield valuable intermediates for pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates makes it suitable for further functionalization .
Case Study 1: Bioorthogonal Chemistry
A study highlighted the use of cyclopropene derivatives in bioorthogonal reactions, demonstrating their potential in labeling biomolecules for imaging and tracking within biological systems. The research focused on the synthesis of modified cyclopropenes and their reactivity with azides, showcasing the versatility of these compounds in chemical biology applications .
Case Study 2: Plant Phenotype Modulation
Another investigation assessed the impact of various cyclopropene derivatives on plant phenotypes. The results indicated that specific derivatives could inhibit ethylene signaling pathways, leading to altered growth patterns in Arabidopsis thaliana. This finding underscores the potential of using cyclopentene derivatives as tools for dissecting plant hormonal responses .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-Cyclopentene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Cyclopentene-1-carboxamide with key analogs, focusing on structural features, physicochemical properties, and functional differences.
Table 1: Structural and Physicochemical Comparison
Note: CAS 58530-78-2 refers to a substituted variant (N,N,3-trimethyl-2-cyclopentene-1-carboxamide) but serves as the closest reference for the parent compound in the evidence.
Key Comparisons
Structural Reactivity
- The unsaturated cyclopentene ring in this compound confers greater reactivity compared to saturated analogs like cyclopentane carboxamide. The double bond facilitates addition reactions (e.g., Diels-Alder) and electrophilic attacks, making it valuable in synthetic chemistry .
- Substituent Effects : Derivatives such as N,N,3-trimethyl-2-cyclopentene-1-carboxamide (CAS 58530-78-2) demonstrate how alkyl groups on the carboxamide or ring alter steric hindrance and solubility .
Functional Group Impact Carboxamide vs. Nitrile/Carboxylic Acid: Unlike 1-Cyanocyclopentanecarboxylic acid (nitrile + carboxylic acid), this compound lacks acidic protons, reducing its ionization in physiological environments. However, the carboxamide group supports hydrogen bonding, enhancing solubility in polar solvents compared to nitrile-containing analogs .
2-Cyano-N-[(methylamino)carbonyl]acetamide highlights the importance of substituents; its urea-like carbonyl group may interact with biological targets, but insufficient toxicological data limit safety assessments .
Synthetic Utility
- Cyclopentane carboxamide (CAS 3217-94-5) is synthesized via amidation of cyclopentanecarboxylic acid, while unsaturated analogs like this compound may require selective hydrogenation or ring-closing metathesis .
Biological Activity
2-Cyclopentene-1-carboxamide is an organic compound characterized by a cyclopentene ring and a carboxamide functional group. Its molecular formula is , with a molecular weight of 111.14 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the cyclization of suitable precursors, often requiring specific catalysts and controlled conditions to optimize yield and purity. The compound can undergo several chemical reactions, including:
- Oxidation : Conversion to carboxylic acids or oxidized derivatives.
- Reduction : Transformation of the carboxamide group into amines.
- Substitution : Replacement of the carboxamide group or other substituents on the cyclopentene ring with different functional groups.
| Property | Value |
|---|---|
| IUPAC Name | Cyclopent-2-ene-1-carboxamide |
| Molecular Weight | 111.14 g/mol |
| CAS Number | 24647-27-6 |
| InChI Key | PGPGBZHKWQKWQO-UHFFFAOYSA-N |
| DSSTOX Substance ID | DTXSID70307538 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and proteins. The carboxamide group can form hydrogen bonds, potentially inhibiting enzyme activity and affecting biochemical pathways. This interaction may lead to various therapeutic effects, including anti-inflammatory properties.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study focused on the anti-inflammatory effects of compounds isolated from Schkuhria pinnata identified this compound as one of the active components. It demonstrated significant inhibition of TNF-α and ASK1 cytokines, indicating its potential use in treating inflammatory conditions .
- Pharmacological Applications : Research has explored the use of this compound as a precursor for drug development, particularly in synthesizing compounds with enhanced biological activity. Its unique structure allows for modifications that can lead to improved efficacy against various diseases .
- Toxicological Assessments : The compound has been evaluated for its safety profile in toxicological studies, providing insights into its potential risks and benefits when used in pharmaceutical applications .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key experimental steps and considerations for synthesizing 2-Cyclopentene-1-carboxamide to ensure reproducibility?
- Methodological Answer : Synthesis should involve clear documentation of reaction conditions (e.g., temperature, solvent, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization protocols. For reproducibility, the experimental section must detail stoichiometric ratios, reaction time, and isolation procedures. Only include up to five critical synthetic steps in the main manuscript, with additional protocols in supplementary materials . Intermediate steps, such as carboxylation of cyclopentene derivatives, should reference analogous synthesis strategies for structurally related compounds (e.g., butyl 2-cyclopentanone-1-carboxylate) .
Q. What spectroscopic techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the carboxamide group and cyclopentene ring geometry. Infrared (IR) spectroscopy confirms the presence of amide (C=O, N-H) and alkene (C=C) functional groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) or elemental analysis assesses purity. For novel derivatives, provide full spectral datasets in supplementary materials to meet rigorous peer-review standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) require cross-validation using complementary techniques. For example, X-ray crystallography can resolve ambiguities in stereochemistry. Computational tools (e.g., density functional theory for predicting NMR chemical shifts) or isotopic labeling may clarify conflicting results. Document all anomalies and iterative refinements in the analysis, adhering to qualitative research standards for transparency .
Q. What methodological approaches are recommended for investigating the structure-activity relationships (SAR) of this compound in pharmacological studies?
- Methodological Answer : Systematically modify substituents on the cyclopentene ring or carboxamide group and evaluate biological activity via in vitro assays (e.g., enzyme inhibition, receptor binding). Pair experimental data with computational modeling (e.g., molecular docking or QSAR) to predict interactions with target proteins. Use iterative design cycles, as described in frameworks for scientific inquiry, to refine hypotheses and minimize bias .
Q. How should researchers design experiments to analyze degradation pathways or stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled stressors (e.g., heat, light, pH). Monitor degradation products via LC-MS or GC-MS and compare with reference standards. For kinetic analysis, employ Arrhenius plots to extrapolate shelf-life. Include negative controls and triplicate trials to ensure data robustness, following guidelines for rigorous empirical investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
